molecular formula C15H14BrClN2O3S B4715499 2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide

2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide

Cat. No.: B4715499
M. Wt: 417.7 g/mol
InChI Key: FWIKFSIEXNKGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide is an organic compound that features both bromine and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with chloroacetamide under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the sulfonyl group.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide can hydrolyze the amide bond.

Major Products

    Substitution: Products with different halogen atoms or other functional groups replacing the bromine or chlorine.

    Oxidation: Products with oxidized sulfonyl groups.

    Reduction: Products with reduced sulfonyl groups.

    Hydrolysis: Products including the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)acetamide: Similar structure but lacks the sulfonyl and chlorophenyl groups.

    N-(4-Chlorophenyl)acetamide: Similar structure but lacks the sulfonyl and bromophenyl groups.

    4-Bromobenzenesulfonamide: Contains the sulfonyl and bromophenyl groups but lacks the chlorophenyl and acetamide groups.

Uniqueness

2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide is unique due to the presence of both bromine and chlorine atoms, as well as the sulfonyl and acetamide functional groups.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3S/c16-12-3-7-14(8-4-12)23(21,22)19(10-15(18)20)9-11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIKFSIEXNKGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide
Reactant of Route 2
2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide
Reactant of Route 3
2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide
Reactant of Route 4
2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide
Reactant of Route 5
2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide
Reactant of Route 6
Reactant of Route 6
2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.